5-Azaspiro[3.5]nonane-6,8-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCONXUGYCTDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105665-46-0 | |
| Record name | 5-azaspiro[3.5]nonane-6,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Azaspiro 3.5 Nonane 6,8 Dione and Analogous Structures
General Strategies for Azaspiro[3.5]nonane Skeleton Construction
The assembly of the azaspiro[3.5]nonane framework can be approached through several fundamental synthetic strategies, including intramolecular cyclizations, intermolecular spiroannulations, and multicomponent reactions. Each of these methods offers distinct advantages in terms of efficiency, modularity, and stereocontrol.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including spirocycles. This approach typically involves the formation of a key bond between two reactive centers within the same molecule, leading to the desired ring system. In the context of azaspiro[3.5]nonane synthesis, this could involve the cyclization of a precursor already containing the cyclobutane (B1203170) ring. A relevant example, although for a related oxygen-containing analogue, is the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, which involves a self-cyclization step of a precursor molecule in an inert atmosphere. google.com This highlights the feasibility of intramolecular ring closure to form the six-membered heterocyclic ring onto a pre-existing four-membered carbocycle.
Intermolecular Spiroannulation Reactions
Intermolecular reactions that form the spirocyclic system in a single step, often referred to as spiroannulation reactions, provide an efficient means to construct the azaspiro[3.5]nonane skeleton. These reactions typically involve the combination of two different cyclic or acyclic precursors. For instance, Lewis acid-catalyzed [4+2] cycloaddition reactions of donor-acceptor cyclobutanes with iminooxindoles have been successfully employed to synthesize spiro[piperidine-3,2'-oxindoles]. This demonstrates the potential of using suitably activated cyclobutane derivatives as building blocks to construct the piperidine (B6355638) ring in a spirocyclic fashion.
Multicomponent Reaction Protocols for Spirocycle Formation
Multicomponent reactions (MCRs) are highly convergent processes where three or more starting materials react in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. MCRs are attractive for their high atom economy and the ability to rapidly generate molecular diversity. A notable example is the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione for the synthesis of spiro[dihydropyridine-oxindoles]. While not directly yielding the 5-azaspiro[3.5]nonane-6,8-dione core, this methodology illustrates the power of MCRs in constructing complex spiro-heterocyclic systems and suggests that a similar strategy could potentially be developed for the target molecule.
Specific Synthetic Routes to this compound and Related Diones
While general strategies provide a conceptual framework, the specific synthesis of this compound and its dione analogs requires tailored approaches that address the formation of the glutarimide ring fused to the cyclobutane.
Condensation and Oxidative Cyclization Procedures
One plausible route to this compound involves the condensation of a suitable cyclobutane-containing precursor with a nitrogen source, followed by or concurrent with a cyclization step. A common method for the synthesis of piperidine-2,6-diones involves the reaction of glutaric anhydride or its derivatives with primary amines or ammonia. researchgate.net Following this logic, a key intermediate for the synthesis of the target molecule would be cyclobutane-1,1-dicarboxylic acid or its corresponding anhydride. The synthesis of 1,1-cyclobutanedicarboxylic acid is well-established and can be achieved through the reaction of ethyl malonate with trimethylene bromide followed by hydrolysis and decarboxylation. orgsyn.org
Table 1: Potential Precursors for Condensation Reactions
| Precursor | Reagent | Product |
| Cyclobutane-1,1-dicarboxylic acid | Ammonia or Primary Amine | This compound |
| Cyclobutane-1,1-diacetyl chloride | Ammonia or Primary Amine | This compound |
| Diethyl 1,1-cyclobutanedicarboxylate | Ammonia or Primary Amine | This compound |
This table presents hypothetical reaction pathways based on established chemical principles for glutarimide synthesis.
The subsequent cyclization of the resulting di-amide or amino-acid intermediate, potentially through heating or the use of a dehydrating agent, would yield the desired this compound.
Multi-Step Synthesis via Halogenated Precursors and Subsequent Cyclization
An alternative multi-step approach could involve the use of halogenated precursors to construct the piperidine-2,6-dione ring. This strategy is conceptually similar to the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, which utilizes a chloroacetyl chloride derivative. google.com A hypothetical route for this compound could start with a cyclobutane derivative bearing two functional groups that can be elaborated into the dione ring. For instance, cyclobutane-1,1-diacetic acid could be a key starting material. This diacid can be converted to its corresponding diacyl halide, which upon reaction with ammonia or a primary amine, could undergo a double cyclization to form the target spiro-dione.
Radical-Mediated Bicyclization for Azaspiro[4.4]nonane Derivatives
Radical-mediated bicyclization represents a powerful strategy for the construction of azaspirocyclic frameworks, particularly for azaspiro[4.4]nonane derivatives. This domino reaction involves the formation of two rings in a single synthetic operation, offering an efficient route to complex molecular architectures. A notable example is the synthesis of 1-azaspiro[4.4]nonane derivatives, which has been achieved with yields ranging from 11% to 67%. acs.org This process often results in a mixture of diastereomers, with a preference for the trans configuration. acs.org
The reaction is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et3B) and is promoted by a reagent like tributyltin hydride (Bu3SnH). acs.org The choice of initiator can influence the reaction conditions and stereoselectivity. For instance, the use of Et3B allows the synthesis to be performed under milder conditions and can lead to improved diastereoselectivity. acs.org The starting materials for these reactions are often O-benzyl oxime ethers that contain a brominated or iodinated aromatic ring, or a terminal alkynyl group, along with an alkenyl moiety. acs.org
The mechanism involves the intramolecular capture of alkoxyaminyl radicals. The process begins with the generation of a radical that undergoes a 5-exo-trig cyclization onto an imino function to form an alkoxyaminyl radical. This intermediate is then trapped intramolecularly by a double bond to construct the azaspiro[4.4]nonane core. The success of this domino bicyclization provides a significant advancement in the synthesis of these spirocyclic systems. acs.org
Transition Metal-Catalyzed and Organocatalytic Approaches to Azaspiro Systems
The synthesis of azaspiro compounds has been significantly advanced through the use of transition metal catalysis and organocatalysis, enabling the construction of these complex structures with high efficiency and stereocontrol.
Transition Metal-Catalyzed Approaches:
Transition metals such as palladium and rhodium are frequently employed to catalyze the formation of azaspirocycles. These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. For instance, palladium catalysts have been used in convergent azaspirocyclization reactions of bromoarenes with N-tosylhydrazones. This approach has been successfully applied to furan, thiophene, and naphthalene cores to generate the corresponding 1-azaspirocycles.
Rhodium catalysts, particularly dirhodium tetracarboxylates, have proven effective in the stereoselective synthesis of azaspiro[n.2]alkanes through the cyclopropanation of exocyclic olefins with donor/acceptor carbenes. acs.org This method is notable for its high enantioselectivity and diastereoselectivity. acs.org The choice of ligand on the rhodium catalyst is crucial for controlling the stereochemical outcome, with computational studies indicating that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the ligands. acs.org
Organocatalytic Approaches:
Organocatalysis has emerged as a complementary strategy to metal-catalyzed reactions, often providing excellent stereocontrol without the need for metal catalysts. Chiral phosphoric acids derived from BINOL are effective Brønsted acid catalysts for activating imines and carbonyl compounds in enantioselective Mannich-type reactions, leading to the formation of β-aminoesters.
Furthermore, bifunctional organocatalysts have been developed for cascade reactions to produce complex natural products containing spirocyclic systems. For example, spiro bifunctional organocatalysts have been applied in the asymmetric synthesis of naucleofficine I and II. These catalysts are often derived from accessible starting materials like N-Boc-1-azaspiro[4.4]nonan-6-one.
Visible Light-Promoted Photochemical Cycloadditions in Azaspiro Chemistry
Visible light-promoted photochemical reactions have gained prominence as a sustainable and efficient method for constructing complex organic molecules, including azaspiro systems. These reactions often proceed under mild conditions and can avoid the use of high temperatures and transition metals. kara5.live
One notable application is the photocatalytic synthesis of 3-phosphoryl/trifluoromethyl/thiocyanato azaspiro[4.5]trienones through a radical-initiated cascade annulation of N-arylpropiolamides. kara5.live This process utilizes 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) as a photocatalyst under blue LED irradiation at room temperature. kara5.live These methods are operationally simple, scalable, and exhibit good functional group tolerance. kara5.live
Another example involves the intermolecular [3+2]-cycloaddition of electron-poor olefins with cyclopropylanilines under visible light photocatalysis to form cyclopentachromene derivatives. While not directly forming an azaspirocycle, this demonstrates the potential of visible light in promoting cycloaddition reactions that can be adapted for azaspiro chemistry. The success of these strategies relies on key parameters such as the presence of visible light, a photoredox catalyst, an anhydrous solvent, and an inert atmosphere.
Optimization of Reaction Conditions and Yield for Azaspiro[3.5]nonane-6,8-dione Synthesis
While specific literature on the optimization of the synthesis of this compound is scarce, general principles of reaction optimization can be applied from the synthesis of analogous azaspiro compounds, such as 2,5-dioxa-8-azaspiro[3.5]nonane. google.com Key parameters that are typically optimized include the choice of reagents, solvent, temperature, reaction time, and the molar ratio of reactants.
In a typical synthesis of an azaspiro[3.5]nonane core, the reaction temperature is a critical factor. For instance, in the acylation step, controlling the temperature between -10 °C and 10 °C during the addition of reagents, followed by allowing the reaction to proceed at room temperature, can be crucial for achieving a good yield. google.com The duration of the reaction is another parameter that requires optimization, with reaction times ranging from 4 to 48 hours. google.com
The choice of base and solvent also plays a significant role. For the initial acylation, bases like triethylamine (B128534) or potassium carbonate can be used in solvents such as dichloromethane or acetonitrile. google.com In a subsequent self-cyclization step, controlling the temperature and the molar ratio of the substrate to the base is important for maximizing the yield of the desired spirocyclic product. google.com
The table below illustrates how different parameters can be varied to optimize the synthesis of a generic azaspiro[3.5]nonane derivative, based on analogous syntheses.
| Parameter | Variation | Effect on Yield and Purity |
| Temperature | -10°C to Room Temperature | Controls reaction rate and minimizes side products |
| Reaction Time | 4 to 48 hours | Ensures complete conversion of starting material |
| Base | Triethylamine, Potassium Carbonate | Influences reaction efficiency and work-up procedure |
| Solvent | Dichloromethane, Acetonitrile | Affects solubility of reactants and reaction rate |
| Molar Ratios | 1:1 to 1:2 (Substrate:Reagent) | Optimizes reagent usage and minimizes waste |
Stereochemical Control in Azaspiro[3.5]nonane Synthesis and Derivatization
Achieving stereochemical control is a fundamental challenge in the synthesis of complex molecules like azaspiro[3.5]nonane derivatives, as the spatial arrangement of atoms significantly impacts their biological activity and physical properties. chemrxiv.org Asymmetric synthesis, chiral catalysts, and stereoselective reactions are key strategies to control stereochemistry. chemrxiv.org
For the synthesis of azaspiro compounds, several methods have been developed to achieve high levels of stereoselectivity:
Chiral Catalysts: The use of chiral transition metal catalysts, such as rhodium-based catalysts with chiral ligands, has been highly successful in the enantioselective cyclopropanation to form azaspiro[n.2]alkanes. acs.org The chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Enzymatic Synthesis: Biocatalysis offers a powerful tool for stereodivergent synthesis. Engineered enzymes have been used for the synthesis of azaspiro[2.y]alkanes, where different enzyme variants can produce opposite enantiomers of the product with high stereoselectivity. This approach is particularly attractive for its potential for large-scale applications in aqueous media.
Substrate Control: The inherent chirality in a starting material can be used to direct the stereochemical outcome of a reaction. This is a common strategy in natural product synthesis.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to guide the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.
The following table summarizes different approaches to stereochemical control in the synthesis of azaspiro compounds.
| Approach | Method | Outcome |
| Catalyst Control | Chiral Rhodium Catalyst | High enantioselectivity in cyclopropanation |
| Enzyme Control | Engineered Protoglobin Enzymes | Stereodivergent synthesis of enantiomers |
| Substrate Control | Use of chiral starting materials | Diastereoselective synthesis |
| Auxiliary Control | Temporary chiral auxiliary | Induction of desired stereochemistry |
Reaction Mechanisms and Chemical Transformations of 5 Azaspiro 3.5 Nonane 6,8 Dione Systems
Mechanistic Insights into Spiro Ring Formation Processes
The formation of the azaspiro[3.5]nonane ring system can be achieved through multi-step synthetic routes. One common approach involves the reaction of benzyl-protected amino alcohols with chloroacetyl chloride in the presence of a base. This is followed by an intramolecular cyclization step, often promoted by strong bases like sodium hydride or n-butyl lithium, to form the spirocyclic core. Subsequent reduction and deprotection steps yield the final product.
| Step | Reagents and Conditions | Purpose | Yield (%) |
| 1 | Benzyl-protected amino alcohol, chloroacetyl chloride, base | Acylation | Not specified |
| 2 | Strong base (e.g., sodium hydride, n-butyl lithium) | Intramolecular cyclization to form the spiro ring | 70-85 |
| 3 | Lithium aluminum hydride (LAH) in an inert atmosphere (e.g., THF) | Reduction of intermediates | 75-90 |
| 4 | Catalytic hydrogenation (e.g., Pd/C catalyst, H2 at 20-100 psi, 20-50°C) | Removal of protecting groups | 80-95 |
Rearrangement Reactions of Azaspiro[3.5]nonane Architectures
While specific rearrangement reactions of the 5-azaspiro[3.5]nonane-6,8-dione scaffold are not extensively detailed in the provided search results, the broader class of azaspiro compounds is known to undergo various rearrangements. These can be influenced by factors such as ring strain, the nature of substituents, and reaction conditions. The inherent strain in the four-membered azetidine (B1206935) ring of the 5-azaspiro[3.5]nonane system could potentially drive skeletal reorganizations under thermal or catalytic conditions, leading to the formation of other heterocyclic systems. Further research is needed to fully explore the rearrangement chemistry of this specific scaffold.
Cycloaddition Reactions and Their Selectivity in Azaspiro Systems
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing complex cyclic systems. nih.gov In the context of azaspiro compounds, these reactions can be highly selective. nih.gov The stereochemical outcome of a cycloaddition is governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. libretexts.org For a reaction to be thermally allowed and proceed with suprafacial geometry, the terminal lobes of the HOMO of one reactant must have the same symmetry as the terminal lobes of the LUMO of the other reactant. libretexts.orgopenstax.org
In Diels-Alder reactions involving spirocyclic dienophiles, such as those derived from cross-conjugated cyclohexadienones, the facial selectivity is influenced by the substituents on the spirocyclic ring. nih.gov Studies have shown that cycloaddition often occurs preferentially on the π-face syn to an oxygen atom within the spiro ring. nih.gov This selectivity can be understood by considering secondary orbital interactions between the diene's HOMO and the dienophile's LUMO, as well as hyperconjugative effects. nih.gov The polarity of the solvent can influence the rate of these reactions but often does not have a major impact on the product distribution. nih.gov
For azaspiro systems, rhodium-catalyzed cycloisomerization/Diels-Alder cascade reactions of bisallenes have been developed to synthesize seven-membered azaspiro compounds with a high degree of selectivity. nih.gov In these reactions, an in-situ generated cycloheptatriene (B165957) intermediate can undergo a homo-Diels-Alder reaction, leading to the formation of spirocyclic derivatives. nih.gov The selectivity of these cycloadditions is critical for controlling the final architecture of the molecule. nih.gov
Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound scaffold can be functionalized to create a diverse range of derivatives with potential applications in drug discovery. univ.kiev.ua The nitrogen atom and the carbonyl groups are key sites for chemical modification.
Strategies for derivatization include:
N-Alkylation or N-Acylation: The secondary amine in the azetidine ring can be readily alkylated or acylated to introduce various substituents.
Modification of the Dione Ring: The ketone groups can undergo reactions such as reduction to alcohols, which can then be further functionalized. For instance, BOC-protected alcohol derivatives of related azaspiro systems have been efficiently oxidized to the corresponding ketones using reagents like the Dess-Martin periodinane. univ.kiev.ua
Synthesis of Functionalized Analogs: By starting with appropriately substituted precursors, a variety of functionalized 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane derivatives have been synthesized. univ.kiev.ua These approaches often yield multi-gram quantities of the desired compounds with good yields, making them suitable for applications in medicinal chemistry. univ.kiev.ua
The ability to introduce diverse functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity, water solubility, and metabolic stability, which is crucial for the development of bioactive molecules. univ.kiev.ua
Advanced Structural Characterization Methodologies for 5 Azaspiro 3.5 Nonane 6,8 Dione
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and proton frameworks. For 5-Azaspiro[3.5]nonane-6,8-dione, ¹H and ¹³C NMR would provide critical data.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing insights into the molecule's structure through fragmentation analysis.
While experimental mass spectra for this compound are not detailed in available literature, predicted data for its ionized forms have been calculated. The compound has a molecular formula of C₈H₁₁NO₂ and a monoisotopic mass of 153.07898 Da. mdpi.comuni.lu High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass, thereby verifying the elemental composition.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. mdpi.comuni.lu These theoretical values are crucial for ion mobility-mass spectrometry studies.
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 154.08626 | 128.5 |
| [M+Na]⁺ | 176.06820 | 134.2 |
| [M-H]⁻ | 152.07170 | 131.2 |
| [M+NH₄]⁺ | 171.11280 | 143.2 |
| [M+K]⁺ | 192.04214 | 135.1 |
| [M]⁺ | 153.07843 | 131.2 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Specific experimental IR spectral data for this compound is not available in the surveyed scientific literature. Based on its structure, the IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine group in the piperidine-dione ring.
C=O Stretching: Strong, sharp absorption bands between 1680-1750 cm⁻¹ are anticipated, characteristic of the two carbonyl (dione) groups. The exact position of these peaks could offer insight into ring strain and potential hydrogen bonding.
C-H Stretching: Bands appearing just below 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the cyclobutane (B1203170) ring.
C-N Stretching: Vibrations for the carbon-nitrogen bond would likely be observed in the fingerprint region of the spectrum.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.
To date, no published crystal structure for this compound has been found in the primary literature or crystallographic databases. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield a definitive structural model. This analysis would confirm the spirocyclic nature of the molecule, detailing the planarity and conformation of both the cyclobutane and the piperidine-2,6-dione rings. It would also provide precise measurements of all bond lengths and angles, offering invaluable data for understanding the molecule's steric and electronic properties.
Applications of 5 Azaspiro 3.5 Nonane 6,8 Dione As a Synthetic Scaffold in Organic Synthesis
Role in Heterocyclic Chemistry and Building Block Design
5-Azaspiro[3.5]nonane-6,8-dione serves as a key building block in heterocyclic chemistry, primarily owing to its spirocyclic nature which imparts unique stereochemical properties to the molecules it forms. Spiro compounds, by virtue of their fused ring structure sharing a single carbon atom, offer a distinct three-dimensional profile compared to more planar aromatic systems. This structural rigidity and complexity are highly sought after in medicinal chemistry for the design of novel therapeutic agents.
The dione functionality within the piperidine (B6355638) ring of this compound provides reactive sites for a variety of chemical transformations. These carbonyl groups can participate in reactions such as nucleophilic additions, condensations, and reductions, allowing for the introduction of diverse substituents and the construction of more elaborate heterocyclic systems. The nitrogen atom in the azetidine (B1206935) ring also presents a site for functionalization, further expanding the synthetic possibilities.
The design of building blocks in organic synthesis increasingly focuses on creating molecules with a high fraction of sp³-hybridized carbons to explore new areas of chemical space. This compound fits this criterion, offering a scaffold that can lead to the synthesis of compounds with improved physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.
Scaffold Design for the Assembly of Complex Molecular Architectures
The rigid framework of this compound makes it an excellent scaffold for the assembly of complex molecular architectures. A scaffold in chemical synthesis acts as a core structure upon which a variety of substituents and functional groups can be systematically added. The defined spatial arrangement of the spirocyclic system allows for precise control over the orientation of these appended groups, which is critical for optimizing molecular interactions with biological targets.
The synthesis of complex molecules often involves multi-step sequences. The use of a pre-organized scaffold like this compound can significantly streamline this process. The inherent structural features of the scaffold can be exploited to direct the stereochemical outcome of subsequent reactions, leading to the selective formation of desired isomers.
Research in the field has demonstrated the utility of related azaspirocyclic systems in the construction of intricate molecules. For instance, the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives highlights the synthetic accessibility and importance of such scaffolds in medicinal chemistry and organic synthesis. nih.gov While direct literature on the extensive use of this compound in this context is emerging, the principles established with analogous structures underscore its potential.
Strategies for Chemical Library Synthesis and Diversification Utilizing the Spiro Dione Motif
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules, known as chemical libraries. These libraries are invaluable tools in drug discovery for the identification of new bioactive compounds. The this compound motif is an ideal starting point for DOS due to its multiple points of diversification.
Strategies for diversifying the spiro dione motif can be categorized as follows:
Functionalization of the Dione Moiety: The two carbonyl groups can be selectively or exhaustively reacted with a variety of reagents. For example, condensation reactions with different amines or hydrazines can lead to the formation of a diverse set of heterocyclic fused rings.
Modification of the Azetidine Nitrogen: The secondary amine in the azetidine ring can be acylated, alkylated, or arylated with a wide range of substituents, introducing significant structural diversity.
Ring-Opening and Rearrangement Reactions: The strained four-membered azetidine ring can potentially undergo ring-opening reactions under specific conditions, leading to novel scaffolds.
The combination of these diversification strategies allows for the creation of a large and structurally varied library of compounds from a single, readily accessible starting material. This approach is highly efficient and enables the exploration of a broad region of chemical space, increasing the probability of discovering molecules with desired biological activities. The modular nature of this synthetic approach, where different building blocks can be combined in a systematic manner, is a hallmark of successful chemical library synthesis.
Challenges and Future Research Directions in Azaspiro 3.5 Nonane 6,8 Dione Chemistry
Persistent Synthetic Challenges for the 5-Azaspiro[3.5]nonane-6,8-dione System
The construction of the this compound core, while seemingly straightforward, is accompanied by several synthetic hurdles. The creation of the spirocyclic center, where two rings share a single carbon atom, demands precise control over reaction conditions to avoid the formation of undesired side products. The inherent ring strain in the four-membered azetidine (B1206935) ring can also complicate synthetic routes.
Challenges in the synthesis of related azaspiro compounds, such as azaspiro[3.3]heptanes, highlight the difficulties associated with preparing and diversifying these moieties compared to other saturated rings. nih.govrsc.org This has historically limited the application of compounds containing this spirocycle. nih.govrsc.org For instance, the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a related spiro compound, involves a multi-step process that includes the reaction of a protected amino alcohol with chloroacetyl chloride, followed by intramolecular cyclization, reduction, and deprotection. google.com Such multi-step sequences can be inefficient and may not be amenable to large-scale production.
Development of Novel Catalytic and Green Chemistry Methods for Spirocyclic Synthesis
In response to the synthetic challenges, researchers are actively developing novel catalytic systems and green chemistry approaches for the synthesis of spirocyclic compounds. These methods aim to improve efficiency, reduce waste, and provide access to a wider range of derivatives.
Catalytic Innovations:
Rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade reactions of 1,5-bisallenes have emerged as a powerful tool for constructing seven-membered azaspiro compounds with high selectivity. acs.orgacs.orgnih.gov This method allows for the formation of complex polycyclic systems in a single step. Furthermore, enzymatic approaches are showing promise. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding pharmaceutically relevant azaspiro[2.y]alkanes with high yield and stereoselectivity. nih.govchemrxiv.org
Green Chemistry Approaches:
The principles of green chemistry are increasingly being applied to spirocycle synthesis. One notable example is the use of a simple phenol-derived catalyst for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions. rsc.orgrsc.org This metal-free and co-catalyst-free system demonstrates excellent activity and highlights the potential for more sustainable synthetic routes. rsc.orgrsc.org Another green method involves a five-component reaction using microwave irradiation and water as a solvent to produce spiro compounds with high yields in a short reaction time. utrgv.edu
Exploration of Underexplored Chemical Space within Azaspiro[3.5]nonane Derivatives
The unique three-dimensional arrangement of azaspiro[3.5]nonane derivatives provides access to underexplored regions of chemical space, offering opportunities for the discovery of novel bioactive molecules. sigmaaldrich.com The ability to functionalize the scaffold at multiple positions allows for the creation of diverse libraries of compounds for screening in drug discovery programs. nih.govrsc.org
The synthesis of novel thia- and oxa-azaspiro[3.4]octanes serves as an example of how new building blocks can be created to expand the available chemical space. sigmaaldrich.comnih.gov These compounds can act as multifunctional modules in drug discovery. nih.gov The development of methods for the synthesis of functionalized derivatives, such as those of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, further contributes to the diversification of this class of compounds. univ.kiev.ua
Advancement of Enantioselective and Diastereoselective Synthetic Methodologies
The creation of specific stereoisomers is crucial in drug discovery, as different enantiomers and diastereomers can exhibit vastly different biological activities. Consequently, the development of enantioselective and diastereoselective synthetic methods for azaspirocycles is a major focus of current research.
Chiral phosphoric acids have been successfully employed as catalysts in the desymmetrization of prochiral diesters to produce enantioenriched lactones, which can then be converted to spirocycles. researchgate.net Organocatalysis, in general, has proven to be a versatile tool for the asymmetric synthesis of spirocyclic compounds. acs.org For instance, a chiral secondary amine catalyst has been used in the cascade reaction of 3-substituted oxindoles with α,β-unsaturated aldehydes to afford spirooxindole-fused cyclopentanes with high stereoselectivity. rsc.org
Enzymatic methods also offer a powerful approach to stereoselective synthesis. An engineered protoglobin-based enzyme platform has been shown to catalyze the stereodivergent synthesis of azaspiro[2.y]alkanes, providing access to a range of stereoisomers with excellent control. nih.govchemrxiv.org
Integrated Computational and Experimental Design of Novel this compound Derivatives
The integration of computational and experimental approaches is revolutionizing the design of novel molecules. In silico methods can be used to predict the properties of virtual compounds, allowing researchers to prioritize synthetic targets and streamline the drug discovery process.
Computational tools are being used to design and evaluate novel spirocyclic compounds with desired properties. nih.gov For example, a workflow for the automated design of macrocycles has been developed, which can generate and assess synthetic strategies for creating new molecules. schrodinger.com This approach has been successfully applied to the design of spirobenzimidazo-quinazolines as potential DNA gyrase inhibitors. nih.gov
The combination of computational modeling with experimental validation is a powerful strategy. Density Functional Theory (DFT) calculations have been used to understand the selectivity observed in the rhodium-catalyzed synthesis of seven-membered azaspiro compounds, providing insights that can guide the development of new and improved catalysts. nih.gov
The field of this compound chemistry is characterized by both significant challenges and exciting opportunities. Overcoming the persistent synthetic hurdles will require the continued development of innovative catalytic systems and green chemistry methods. The exploration of the vast and underexplored chemical space offered by this scaffold, coupled with advancements in stereoselective synthesis and the integration of computational design, holds immense promise for the discovery of novel therapeutic agents and functional materials. As our understanding of the synthesis and properties of these unique molecules deepens, so too will their impact on science and medicine.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 5-Azaspiro[3.5]nonane-6,8-dione with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, asymmetric alkylation using cycloalkane-diols as chiral templates can yield spirocyclic diones with >90% enantiomeric excess. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization during cyclization steps. Key intermediates should be characterized via chiral HPLC and circular dichroism (CD) spectroscopy to confirm stereochemistry .
- Experimental Design : A factorial design approach (e.g., varying catalyst loading, reaction time, and solvent system) can identify critical parameters influencing yield and purity. Post-synthesis purification via recrystallization or chromatography is essential to isolate the desired enantiomer .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Multimodal spectroscopic analysis is critical:
- NMR : - and -NMR can resolve spirocyclic connectivity and confirm the absence of tautomeric forms.
- X-ray Crystallography : Provides definitive spatial arrangement of atoms, especially for resolving steric effects in the spiro center.
- IR Spectroscopy : Validates carbonyl stretching frequencies (C=O at ~1700 cm) and amine/amide functionalities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the lactam ring). Lyophilization or storage under inert atmospheres (argon) in anhydrous solvents (e.g., DMSO) enhances shelf life. Degradation products should be characterized via LC-MS to inform formulation strategies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states for spirocyclic ring-opening or functionalization reactions. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model solvent effects and predict regioselectivity in nucleophilic attacks. These tools guide experimental prioritization of reaction conditions (e.g., solvent polarity, temperature gradients) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound derivatives?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor membrane permeability. Solutions include:
- Metabolite Profiling : LC-MS/MS identifies major metabolites in hepatic microsomes.
- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell models quantify absorption limitations.
- Proteomics : Target engagement studies (e.g., thermal shift assays) verify if derivatives maintain binding affinity in physiological environments .
Q. How can this compound be integrated into theoretical frameworks for spirocyclic compound design?
- Methodological Answer : Align synthesis and bioactivity data with existing spirocyclic pharmacophore models (e.g., steric/electronic parameters from QSAR studies). Use retrosynthetic analysis to map novel derivatives onto validated frameworks (e.g., azaspiro[4.5]decane-based enzyme inhibitors). This bridges empirical findings to predictive design principles .
Q. What advanced separation techniques improve the resolution of this compound diastereomers?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based) achieve baseline separation. Simulated Moving Bed (SMB) chromatography scales enantiomer purification. Membrane-based separation (e.g., enantioselective supported liquid membranes) offers continuous processing advantages, reducing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
